

Spectral data (NMR, IR, MS) of 5-(Trifluoromethyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Trifluoromethyl)furan-2-carbaldehyde

Cat. No.: B093435

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **5-(Trifluoromethyl)furan-2-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)furan-2-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a furan ring substituted with an aldehyde and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nature of the trifluoromethyl group and the reactive aldehyde functionality provide versatile handles for a variety of chemical transformations. Accurate characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for **5-(Trifluoromethyl)furan-2-carbaldehyde**, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **5-(Trifluoromethyl)furan-2-carbaldehyde**[\[1\]](#)
- CAS Number: 17515-80-9[\[1\]](#)

- Molecular Formula: C₆H₃F₃O₂ [1]
- Molecular Weight: 164.08 g/mol [1]
- SMILES: O=Cc1ccc(o1)C(F)(F)F

Data Presentation: Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-(Trifluoromethyl)furan-2-carbaldehyde** based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.7	s	-	Aldehyde-H (CHO)
~7.4	d	~3.7	Furan-H3
~7.0	d	~3.7	Furan-H4

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~178	Aldehyde (C=O)
~155	Furan-C2
~145 (q)	Furan-C5
~122 (q)	Trifluoromethyl (CF ₃)
~120	Furan-C3
~115	Furan-C4

Note: The signals for carbons attached to or near the trifluoromethyl group will exhibit splitting (quartet, q) due to coupling with the fluorine atoms.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3140-3100	Weak	C-H stretch (furan ring)
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1700-1680	Strong	C=O stretch (conjugated aldehyde)
~1580, ~1490	Medium	C=C stretch (furan ring)
~1300-1100	Strong	C-F stretch (trifluoromethyl)
~1020	Medium	C-O-C stretch (furan ring)

Table 4: Predicted Mass Spectrometry Data

m/z Ratio	Relative Intensity	Assignment
164	High	[M] ⁺ (Molecular ion)
163	Medium	[M-H] ⁺
135	Medium	[M-CHO] ⁺
95	High	[M-CF ₃] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

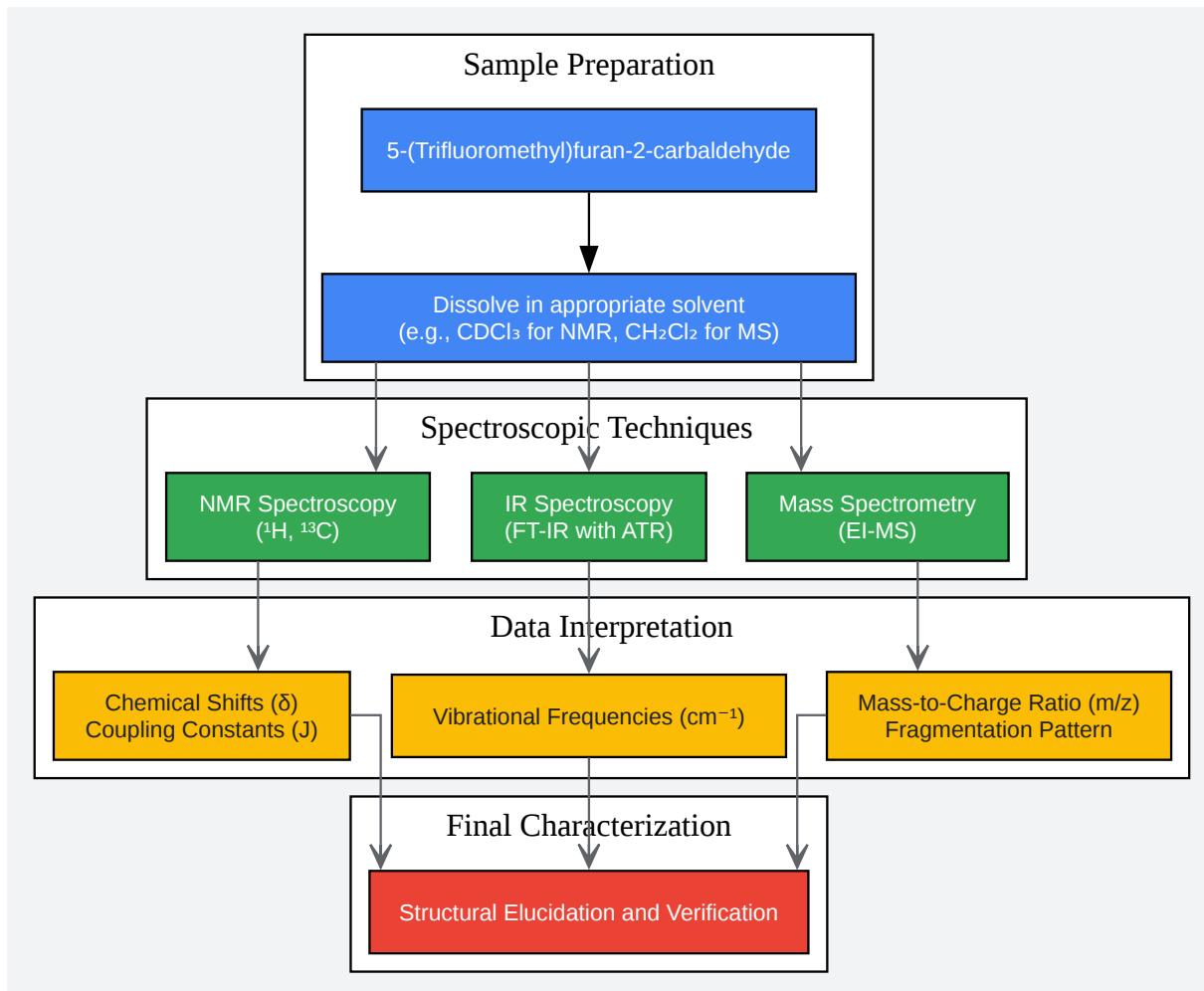
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

- Sample Preparation: Approximately 10-15 mg of **5-(Trifluoromethyl)furan-2-carbaldehyde** is dissolved in 0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
- ^1H NMR Data Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16 to 64, depending on sample concentration.
 - Relaxation Delay: 2 seconds.
- ^{13}C NMR Data Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small drop of the neat liquid or a few crystals of the solid compound is placed directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32.


- Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Data Acquisition (EI mode):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40 to 400.
 - Source Temperature: 200-250 °C.
 - GC Conditions (if applicable): A suitable capillary column (e.g., DB-5ms) is used with a temperature program to ensure separation and elution of the compound.

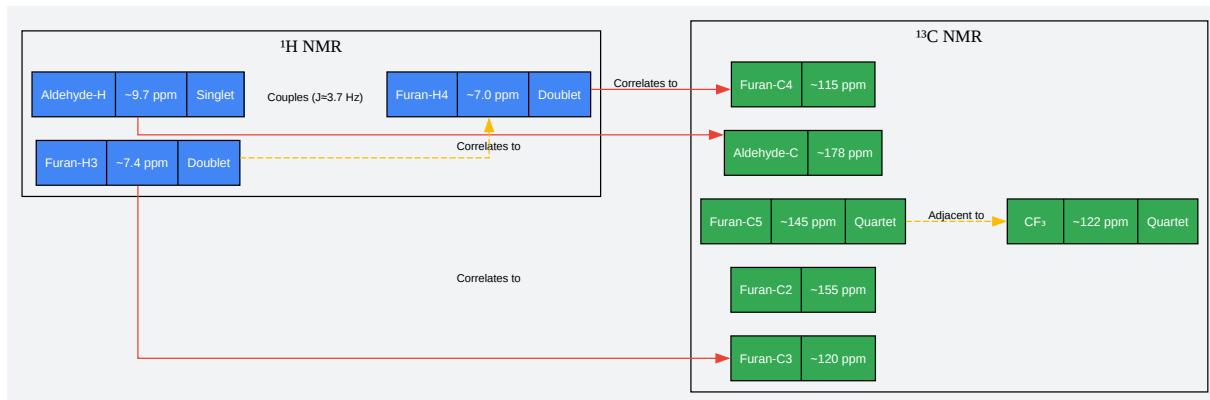

Mandatory Visualizations

Diagram 1: Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **5-(Trifluoromethyl)furan-2-carbaldehyde**.

Diagram 2: Logical Relationships in NMR Signal Assignment

[Click to download full resolution via product page](#)

Caption: Logical connections for assigning NMR signals of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Trifluoromethyl)furan-2-carbaldehyde - 17515-80-9 | VulcanChem [vulcanchem.com]
- To cite this document: BenchChem. [Spectral data (NMR, IR, MS) of 5-(Trifluoromethyl)furan-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093435#spectral-data-nmr-ir-ms-of-5-trifluoromethyl-furan-2-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com